[1,4]Benzothiazino[2,3-b]phenothiazine
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Overview
Description
[1,4]Benzothiazino[2,3-b]phenothiazine is a polycyclic aromatic compound that belongs to the family of phenothiazines. It is characterized by a linear pentacyclic system consisting of two thiazine rings with alternating double bonds resulting from quinone coupling . This compound is known for its chromogenic properties and has been utilized in various applications, including dye stuffs for cotton, paper, rubber, plastic, and lacquers . Additionally, it exhibits significant antifungal and antimicrobial activities .
Preparation Methods
The synthesis of [1,4]Benzothiazino[2,3-b]phenothiazine involves several methods:
Refluxing Method: This method involves refluxing 3H-phenothiazin-3-one intermediates with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate.
Condensation Method: This method includes the condensation of substituted 1,2,4-trihalo-3H-phenothiazin-3-ones with substituted ortho-aminothiophenols in ethanol.
Industrial Production: Industrial production methods often involve the use of chloranil or bromanil in the presence of anhydrous sodium acetate in ethanol.
Chemical Reactions Analysis
[1,4]Benzothiazino[2,3-b]phenothiazine undergoes various chemical reactions:
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: Electrophilic substitutions, such as halogenation, can occur at specific positions on the phenothiazine core.
Condensation: The compound can undergo condensation reactions with ortho-aminothiophenols to form various derivatives.
Common reagents used in these reactions include sulfur, iodine, chloranil, bromanil, and ortho-aminothiophenols . Major products formed from these reactions include substituted phenothiazines and their derivatives .
Scientific Research Applications
[1,4]Benzothiazino[2,3-b]phenothiazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,4]Benzothiazino[2,3-b]phenothiazine involves its ability to undergo redox reactions. The compound exhibits reversible redox behavior and maintains a strong excited-state reduction potential . This allows it to act as an efficient photocatalyst for various synthetic transformations, including the oxidative coupling of amines to imines under visible-light irradiation . The molecular targets and pathways involved in its mechanism of action include the electron-rich nature of sulfur and nitrogen heteroatoms, which facilitate electron transfer processes .
Comparison with Similar Compounds
[1,4]Benzothiazino[2,3-b]phenothiazine can be compared with other similar compounds, such as:
Benzo[a][1,4]benzothiazino[3,2-c]phenothiazine: This compound is a closely related heterocyclic aromatic with similar chromogenic and electronic properties.
Phenothiazine: The parent compound of this compound, phenothiazine, shares similar structural features and redox behavior.
Dibenzo[c,i]-16H,18H-dithia-16,18-diazapentacene: This compound exhibits enhanced stability due to electronic delocalization and is used in similar applications.
The uniqueness of this compound lies in its linear pentacyclic system and its ability to form stable radical cations, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
258-74-2 |
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Molecular Formula |
C18H10N2S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[1,4]benzothiazino[2,3-b]phenothiazine |
InChI |
InChI=1S/C18H10N2S2/c1-3-7-15-11(5-1)19-13-9-18-14(10-17(13)21-15)20-12-6-2-4-8-16(12)22-18/h1-10H |
InChI Key |
YVRQEGLKRIHRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C4C(=NC5=CC=CC=C5S4)C=C3S2 |
Origin of Product |
United States |
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